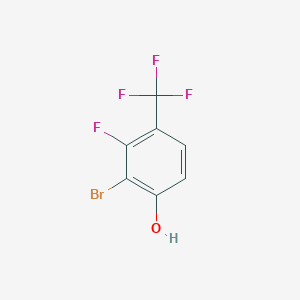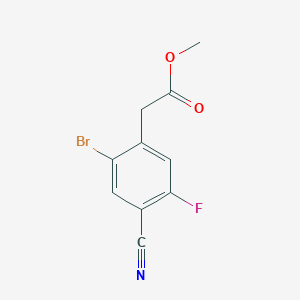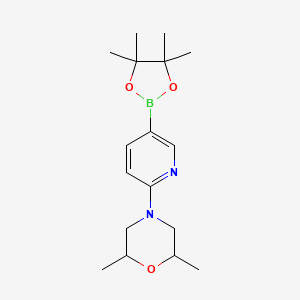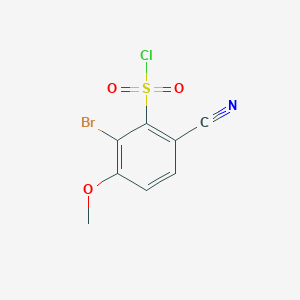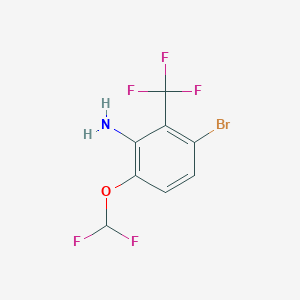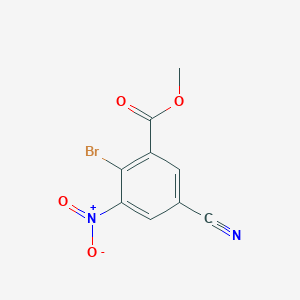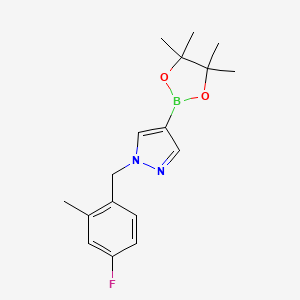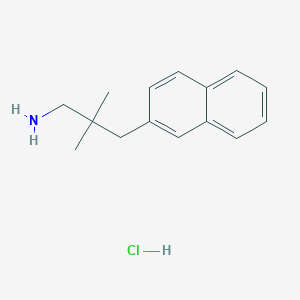
2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride
Übersicht
Beschreibung
The compound “2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride” belongs to the class of organic compounds known as naphthalenes, which are compounds containing a naphthalene moiety, which consists of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a naphthalene ring attached to a 2,2-dimethyl-3-amine . The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis
The chemical reactions of “2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride” would depend on the specific conditions and reagents used. Naphthalene derivatives are known to undergo a wide range of reactions, including electrophilic substitution, oxidation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride” would depend on its specific structure. Naphthalene derivatives are generally characterized by their aromaticity, planarity, and hydrophobicity .Wissenschaftliche Forschungsanwendungen
Photophysical Properties in Solvent Mixtures
The study of the photophysical properties of compounds structurally similar to 2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride, like Acrylodan, ANS, and Prodan, has been conducted in various solvents and aqueous mixtures. These compounds are widely utilized in probing biological systems due to their fluorescence behavior, which is influenced by the solvent environment. Such studies are crucial for understanding the solvatochromic effects, which play a significant role in the application of these compounds in peptide and protein research, particularly as indicators of solvent polarity and as tools in the study of protein folding and unfolding kinetics (Moreno Cerezo et al., 2001).
Synthesis and Photophysical Properties
Research on derivatives of Prodan, a compound closely related to 2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride, has provided insights into their synthesis and photophysical properties. These studies explore the solvatochromism of these compounds and their fluorescence behavior, which is crucial for their application in biological imaging and sensing technologies (Abelt et al., 2011).
Flame-Retardant Curing Agents
Another application of naphthalene-based amines involves their use in the synthesis of phosphorus- and silicon-containing compounds for epoxy resins. These amines act as flame retardants and curing agents, enhancing the thermal properties and flame retardancy of the resins. This research is vital for developing safer and more durable materials for various industrial applications (Agrawal & Narula, 2014).
Electronic Interactions in Dendrimers
The study of dendrimers functionalized with naphthyl units, akin to 2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride, provides valuable information on ground and excited-state electronic interactions. These findings have implications for the design of new materials with specific optical properties, such as in light-emitting diodes (LEDs) and sensors (Pina et al., 2004).
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-naphthalen-2-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N.ClH/c1-15(2,11-16)10-12-7-8-13-5-3-4-6-14(13)9-12;/h3-9H,10-11,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARBPBMGPMMEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC2=CC=CC=C2C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



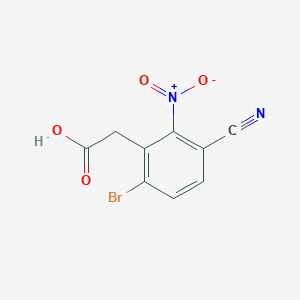
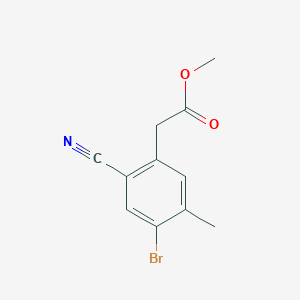

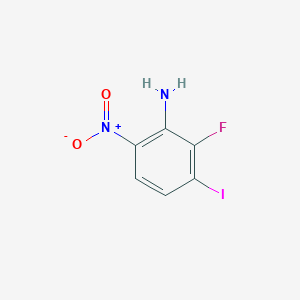
![4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1484805.png)
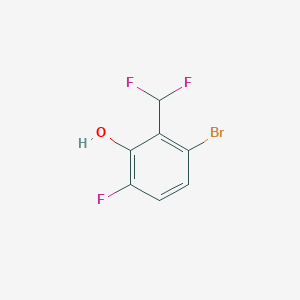
![trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484809.png)
